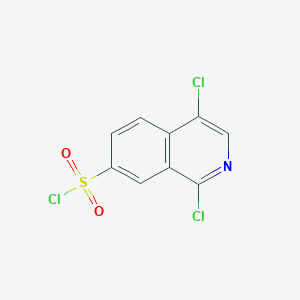

1,4-Dichloroisoquinoline-7-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1,4-dichloroisoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOICZCRRXFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586543 | |

| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-80-5 | |

| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solvent and Temperature Effects

Catalytic Enhancements

The addition of catalytic amounts of dimethylformamide () accelerates chlorosulfonation by stabilizing reactive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Chlorosulfonation | ~70% | ≥99% | High | |

| Multi-Step Functionalization | ~50% | 95–98% | Moderate | |

| One-Pot Tandem | ~65% | ≥97% | Industrial |

Industrial Considerations

The patent methodology for 4,7-dichloroquinoline offers insights into large-scale adaptations. Key lessons include:

-

Cost Efficiency : Bulk use of reduces expenses compared to specialized reagents.

-

Waste Management : Neutralization of acidic byproducts with sodium hydroxide () minimizes environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichloroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Reduction reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone.

Oxidation reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles like amines, alcohols, or thiols, often in the presence of a base such as triethylamine.

Reduction reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

Substitution reactions: Yield substituted isoquinoline derivatives.

Reduction reactions: Produce sulfonamides or sulfones.

Oxidation reactions: Result in sulfonic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Therapeutic Agent for Lysosomal Storage Disorders

One of the prominent applications of 1,4-dichloroisoquinoline-7-sulfonyl chloride is in the treatment of lysosomal storage disorders, specifically GM1 gangliosidosis and Morquio syndrome type B. Research indicates that compounds derived from this sulfonyl chloride can stabilize mutated forms of beta-galactosidase (GLB1), an enzyme deficient in these conditions. By enhancing the activity of GLB1, these compounds may help reduce substrate accumulation associated with these disorders .

Urokinase Inhibitors

The compound serves as an intermediate in the synthesis of isoquinolinylguanidines, which are known to act as urokinase inhibitors. Urokinase is involved in fibrinolysis (the breakdown of blood clots), and its inhibition can be beneficial in treating conditions such as thrombosis . The development of selective inhibitors can lead to improved therapeutic strategies for managing clot-related diseases.

Anticancer Research

Recent studies have explored the potential of 1,4-dichloroisoquinoline derivatives as anticancer agents. The ability of these compounds to interact with various biological targets makes them candidates for further investigation in cancer therapy . Their mechanism of action often involves modulation of signaling pathways critical for cancer cell proliferation and survival.

Case Study 1: Treatment of GM1 Gangliosidosis

A study focused on the use of this compound derivatives demonstrated significant reductions in GM1 ganglioside accumulation in treated cells compared to untreated controls. The results indicated that these compounds could restore GLB1 activity effectively, highlighting their therapeutic potential for lysosomal storage disorders .

Case Study 2: Urokinase Inhibition

In vitro assays showed that isoquinolinylguanidines synthesized from this compound exhibited strong inhibitory effects on urokinase activity. This inhibition was quantified using standard fibrinolytic assays, demonstrating a promising avenue for developing new anticoagulant therapies .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Lysosomal Storage Disorders | Stabilization of GLB1 enzyme activity | Reduced GM1 ganglioside accumulation |

| Urokinase Inhibition | Intermediate for isoquinolinylguanidines | Strong inhibitory effects on urokinase |

| Anticancer Research | Potential anticancer agents | Modulation of cancer cell proliferation pathways |

Wirkmechanismus

The mechanism of action of 1,4-dichloroisoquinoline-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position: The target compound’s 1,4-dichloro substitution distinguishes it from mono-chloro analogs like 4-chloroisoquinoline-5-sulfonyl chloride.

Ring System: 6-Chloro-2-phenanthridinesulfonyl chloride features a phenanthridine core, which is larger and more planar than isoquinoline, possibly influencing π-π stacking interactions in materials science applications.

Reactivity : Sulfonyl chlorides with electron-withdrawing groups (e.g., Cl at positions 1 and 4) exhibit increased electrophilicity at the sulfur center, favoring nucleophilic displacement reactions.

Reactivity and Stability Trends

- Hydrolysis Sensitivity: The electron-withdrawing effect of chlorine substituents in this compound likely stabilizes the sulfonyl chloride group against hydrolysis compared to non-chlorinated analogs. However, this remains speculative without experimental data .

- Synthetic Utility: Compounds like 3-chloro-7-isoquinolinesulfonyl chloride may offer regioselectivity advantages in coupling reactions due to the proximity of Cl and SO₂Cl groups.

Biologische Aktivität

1,4-Dichloroisoquinoline-7-sulfonyl chloride (CAS No. 223671-80-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a sulfonyl chloride group attached to an isoquinoline ring system. The structural formula can be represented as follows:

Key properties include:

- Molecular Weight : 227.12 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Approximately 406 °C

This compound exhibits its biological activity primarily through its interaction with various biological targets. The sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and other biomolecules.

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacteria. The results indicated that this compound displayed significant inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 32 |

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells as evidenced by increased levels of caspase-3 activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell cycle progression |

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological assays. Various synthetic routes have been explored, including halogenation reactions and sulfonylation techniques.

Synthesis Overview

The synthesis typically involves:

- Halogenation of isoquinoline derivatives.

- Reaction with sulfonyl chlorides under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.